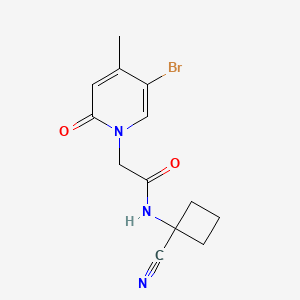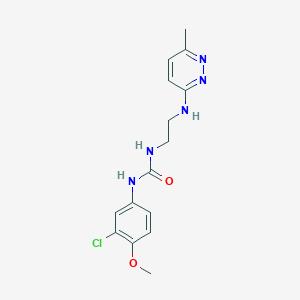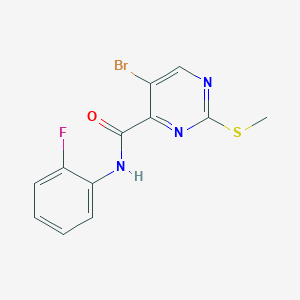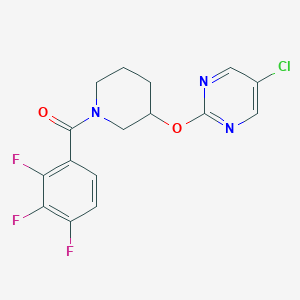
2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide, also known as BMS-986177, is a small molecule drug that is currently being researched for its potential therapeutic applications. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body. BMS-986177 has shown promising results in preclinical studies, and further research is being conducted to explore its potential applications in various medical fields.
作用機序
Further research is needed to fully understand the mechanism of action of 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide and its effects on various tissues and signaling pathways.
In conclusion, this compound is a promising drug that has potential applications in several medical fields. Further research is needed to fully understand its potential benefits and limitations, and to evaluate its safety and efficacy in humans.
実験室実験の利点と制限
2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide has several advantages for use in laboratory experiments, including its high selectivity for androgen receptors and its ability to target specific tissues in the body. However, the drug is still in the early stages of development, and further research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide, including:
1. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
2. Combination therapies: this compound may have potential applications in combination with other drugs for the treatment of various medical conditions.
3. New applications: this compound may have potential applications in other medical fields, such as cardiology and dermatology.
4.
合成法
The synthesis of 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis process is complex and requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and have not been disclosed by the manufacturer.
科学的研究の応用
2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide has been studied extensively in preclinical models, including animal studies and in vitro experiments. The drug has shown potential applications in several medical fields, including oncology, neurology, and endocrinology.
In oncology, this compound has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo. The drug selectively targets androgen receptors in cancer cells, leading to a reduction in tumor growth. This compound has also been shown to have potential applications in breast cancer and other hormone-dependent cancers.
In neurology, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The drug has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
In endocrinology, this compound has been studied for its potential applications in the treatment of hypogonadism, a condition characterized by low levels of testosterone in men. The drug has been shown to increase muscle mass and bone density in animal models of hypogonadism.
特性
IUPAC Name |
2-(5-bromo-4-methyl-2-oxopyridin-1-yl)-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-9-5-12(19)17(6-10(9)14)7-11(18)16-13(8-15)3-2-4-13/h5-6H,2-4,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCTTRMABVPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1Br)CC(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)
![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)



![N-(4-isopropylphenyl)-2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2939684.png)
![N-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2939689.png)


![(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2939692.png)


![4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2939696.png)
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)